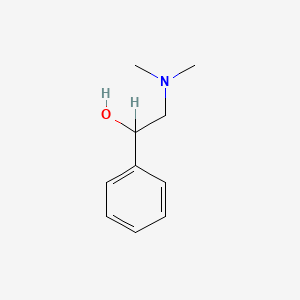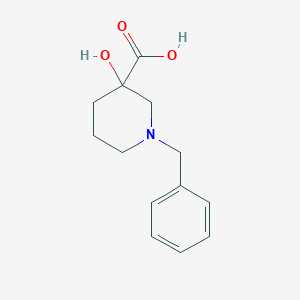
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
概要
説明
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (1-BHPCA) is an organic compound that belongs to the class of compounds known as piperidines. It is an important intermediate for the synthesis of various pharmaceuticals, and it has been studied for its potential therapeutic applications. 1-BHPCA has been used in the synthesis of a number of drugs, including anticonvulsants and antihistamines. In addition, 1-BHPCA has been studied for its potential as a therapeutic agent for the treatment of various diseases and disorders.
作用機序
The mechanism of action of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is not yet fully understood. However, it is believed that this compound may act as an agonist at certain receptors, such as the NMDA receptor, which is involved in the regulation of neuronal excitability. In addition, this compound may also act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, this compound has been shown to possess anticonvulsant, anti-inflammatory, and neuroprotective properties. In addition, this compound has been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, emotion, and cognition.
実験室実験の利点と制限
One of the main advantages of using 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid in laboratory experiments is its relatively low toxicity. In addition, this compound is relatively stable, and it is relatively easy to synthesize. However, this compound is not water soluble, which can limit its use in some experiments.
将来の方向性
The potential therapeutic applications of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid are still being explored. In particular, further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic effects. In addition, further research is needed to explore the potential of this compound to treat neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. Furthermore, further research is needed to explore the potential of this compound to treat cancer and other diseases. Finally, further research is needed to explore the potential of this compound to modulate the release of certain neurotransmitters, such as dopamine and serotonin.
科学的研究の応用
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. In particular, this compound has been studied for its potential to treat neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. In addition, this compound has been studied for its potential to treat cancer and other diseases.
特性
IUPAC Name |
1-benzyl-3-hydroxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVQCHFDOVFLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)

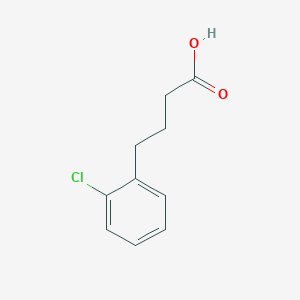
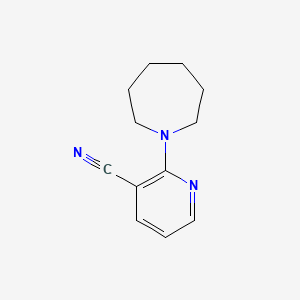
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)
![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3037970.png)
![5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B3037972.png)
![15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3037973.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)
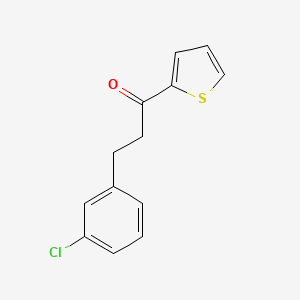
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)
